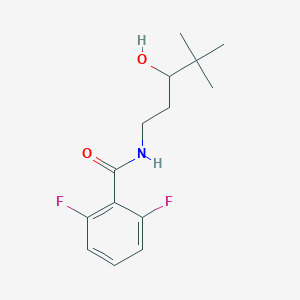![molecular formula C8H7NO3 B2394130 2,3-ジヒドロフロ[2,3-b]ピリジン-4-カルボン酸 CAS No. 2306263-98-7](/img/structure/B2394130.png)
2,3-ジヒドロフロ[2,3-b]ピリジン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound is part of a broader class of fused pyridine derivatives, which are known for their diverse applications in medicinal chemistry and materials science .
科学的研究の応用
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is a structural moiety in nicotinic receptor agonists and has shown promise in the treatment of Alzheimer’s disease.
Biological Studies: It is part of the naturally occurring nicotinic receptor agonist phantasmidine.
Pharmaceuticals: The dihydrofuropyridine motif is present in the structure of an aza analog of the pharmaceutical compound ramelteon, a ligand of melatonin receptors.
作用機序
Target of Action
Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been found to interact with nicotinic receptors . They are part of the structural moiety of the naturally occurring nicotinic receptor agonist phantasmidine . Nicotinic receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.
Mode of Action
This interaction could potentially alter the conformation of the receptor, leading to the opening of ion channels and subsequent changes in cell signaling .
Biochemical Pathways
Given its potential interaction with nicotinic receptors, it may influence pathways related to neurotransmission, including the cholinergic pathway .
Result of Action
Based on the potential interaction with nicotinic receptors, it could influence neuronal signaling and potentially have effects on cognition and memory .
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of malononitrile derivatives and sodium borohydride in controlled reaction conditions can facilitate the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Malononitrile Derivatives: Employed in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions include 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
類似化合物との比較
Similar Compounds
Phantasmidine: A naturally occurring nicotinic receptor agonist.
Ramelteon: A pharmaceutical compound that acts as a melatonin receptor ligand.
Uniqueness
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid is unique due to its fused heterocyclic structure, which imparts distinct biological activities and potential therapeutic applications . Its ability to interact with multiple receptor types sets it apart from other similar compounds .
特性
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1,3H,2,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOPCZUTIITRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)



![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2394052.png)
![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)


![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)



